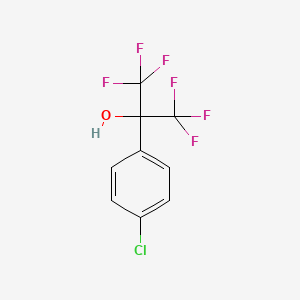

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene

描述

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a 2-hydroxyhexafluoroisopropyl group. Applications of such compounds likely include specialty polymers, coatings, or intermediates in pharmaceutical synthesis, though specific uses for the chloro derivative remain inferred from structural analogs.

属性

IUPAC Name |

2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVJTPJVCAQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene typically involves the reaction of chlorobenzene with hexafluoroacetone in the presence of a catalyst such as aluminum trichloride . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to achieve efficient and cost-effective production. The reaction is carefully monitored to optimize yield and purity.

化学反应分析

Types of Reactions

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, ketones, aldehydes, and reduced hydroxy compounds.

科学研究应用

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce chloro and hydroxy groups into aromatic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

相似化合物的比较

Substituent Effects: Chloro vs. Fluoro Derivatives

The substitution of chlorine in 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene can be contrasted with its fluoro analog, 4-fluoro-(2-hydroxyhexafluoroisopropyl)benzene. Fluorinated polymers derived from the fluoro analog exhibit thermal stability and low solubility in polar solvents, a trend likely mirrored in the chloro variant but modulated by chlorine’s larger atomic size and reduced electronegativity .

Table 1: Substituent Comparison

| Property | 4-Chloro Derivative | 4-Fluoro Derivative |

|---|---|---|

| Electronegativity | 3.0 (Cl) | 4.0 (F) |

| Hydroxyl Acidity | Moderate | Higher |

| Polymer Viscosity Range | Not reported | 0.17–0.76 dl g⁻¹ |

Chlorinated Aromatic Compounds: DDT and Derivatives

DDT (CAS 50-29-3), a banned organochlorine insecticide, shares structural similarities with this compound in its chlorinated benzene rings. However, DDT’s trichloroethylidene bridge and bis(chlorophenyl) structure confer extreme environmental persistence and bioaccumulation, leading to its prohibition under the Rotterdam Convention .

Table 2: Environmental and Toxicological Comparison

| Property | This compound | DDT (CAS 50-29-3) |

|---|---|---|

| Functional Groups | Hydroxyl, hexafluoroisopropyl | Trichloroethylidene |

| Environmental Fate | Likely degradable | Persistent, bioaccumulative |

| Regulatory Status | Not restricted | Banned (toxicological) |

Functional Group Variations: Sulfonyl Chlorides and Ketones

4-Chlorobenzenesulfonyl chloride (CAS 98-60-2) and 2-bromo-4'-chlorobenzophenone (CAS 99585-64-5) exemplify chloroaromatic compounds with divergent functional groups. The sulfonyl chloride group in 4-chlorobenzenesulfonyl chloride confers high reactivity toward nucleophiles, making it a key intermediate in sulfonamide synthesis . In contrast, the hydroxyl group in the target compound may limit such reactivity but enhance solubility in polar solvents. The ketone in 2-bromo-4'-chlorobenzophenone introduces conjugation effects, altering electronic properties compared to the electron-withdrawing hexafluoroisopropyl group .

Steric and Electronic Effects: Hexaphenylbenzene

Hexaphenylbenzene (CAS 992-04-1), with six phenyl substituents, exemplifies steric hindrance effects. While its bulky structure reduces solubility and increases thermal stability (MW 534.69), the hexafluoroisopropyl group in the target compound balances steric bulk with fluorination-derived hydrophobicity and electronic effects .

Table 3: Steric and Electronic Profiles

| Compound | Molecular Weight | Key Substituents | Solubility Trend |

|---|---|---|---|

| This compound | Not reported | Cl, hexafluoroisopropyl | Moderate (polar solvents) |

| Hexaphenylbenzene | 534.69 | Six phenyl groups | Low (nonpolar solvents) |

生物活性

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene, also known as HFAB (hexafluoroisopropyl aromatic compound), is a fluorinated organic compound with potential biological applications. Its unique structure, characterized by a chloro substituent and a hydroxyl group attached to a hexafluoroisopropyl moiety, suggests interesting interactions with biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring substituted with a chlorine atom and a hydroxy group, along with a hexafluoroisopropyl group, which enhances its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling pathways.

- Radical Formation : Studies indicate that this compound can generate radical species that may contribute to its biological effects, including oxidative stress responses in cells .

Biological Activity Overview

Research findings suggest the following biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : In vitro experiments have shown that the compound can induce cytotoxicity in cancer cell lines, suggesting potential anti-cancer properties .

- Plant Growth Regulation : Investigations into the effects on plant systems reveal that this compound may influence growth patterns and resistance to pathogens .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. -

Cytotoxicity Assay :

In a cytotoxicity assay involving various human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in dose-dependent cell death. The IC50 values were determined to be in the low micromolar range, highlighting its potency. -

Plant Interaction Study :

A field study assessed the effects of foliar application of this compound on tomato plants. Treated plants exhibited enhanced resistance to Pseudomonas syringae, suggesting its role as a plant growth regulator.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene, and how can side reactions be minimized?

- Methodology : Synthesis typically involves introducing the hexafluoroisopropyl alcohol group to a chlorobenzene precursor via nucleophilic substitution. Fluorinated alcohols like hexafluoroisopropanol (HFIP) are highly reactive but prone to steric hindrance due to bulky fluorinated groups. To minimize side reactions (e.g., incomplete substitution or over-fluorination), use controlled reaction temperatures (0–5°C) and anhydrous conditions with catalysts like BF₃·Et₂O. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Challenge : Fluorinated intermediates often require inert atmospheres (argon/nitrogen) to prevent hydrolysis.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodology : Crystallize the compound using slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane). Use SHELX software for structure solution and refinement due to its robustness in handling small-molecule crystallography . For accurate refinement of fluorine atoms, ensure high-resolution data (≤0.8 Å) to resolve electron density discrepancies caused by fluorine’s high electron affinity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Critical for identifying hexafluoroisopropyl groups (δ ≈ -70 to -75 ppm).

- ¹H NMR : The hydroxy proton appears as a broad singlet (~5–6 ppm) but may require deuterated DMSO to observe due to hydrogen bonding.

- IR Spectroscopy : Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

Advanced Research Questions

Q. How do the electronic effects of the hexafluoroisopropyl group influence the reactivity of the chlorobenzene ring in cross-coupling reactions?

- Methodology : The strong electron-withdrawing nature of CF₃ groups deactivates the benzene ring, making traditional Suzuki-Miyaura coupling challenging. Use Pd(OAc)₂ with SPhos ligands to enhance catalytic activity under microwave-assisted conditions (100°C, 30 min). Monitor regioselectivity via LC-MS to confirm para-substitution dominance .

- Data Contradictions : Some studies report meta-substitution in fluorinated analogs, suggesting solvent polarity (e.g., DMF vs. THF) may alter reaction pathways .

Q. What strategies can mitigate crystallization difficulties caused by the compound’s high hydrophobicity?

- Methodology : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) improves crystal lattice stability. Alternatively, use high-throughput screening (HTS) with 96-well plates to identify optimal solvent/non-solvent pairs (e.g., acetone/water). Dynamic light scattering (DLS) can pre-screen solubility parameters .

Q. How does the compound’s stability under acidic/basic conditions impact its applicability in medicinal chemistry?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 1–13). LC-MS analysis reveals degradation pathways:

- Acidic Conditions : Cleavage of the C-O bond in the hydroxyhexafluoroisopropyl group.

- Basic Conditions : Hydrolysis of the chloro substituent.

Critical Analysis of Contradictions

- Fluorine vs. Chlorine Reactivity : While fluorinated groups typically deactivate aromatic rings, evidence suggests that steric effects in hexafluoroisopropyl derivatives may unexpectedly enhance electrophilic substitution at specific positions .

- Crystallization Challenges : Despite hydrophobicity, co-crystallization agents can override stability issues, as seen in structurally related chlorobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。